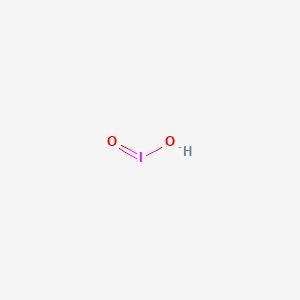

Iodous acid

描述

Iodous acid is a chemical compound with the formula HIO₂. It is an iodine oxoacid and is known for its role in various chemical processes. The compound is relatively unstable and has been observed but never isolated in its pure form. This compound is part of a series of iodine oxyacids, where iodine can assume oxidation states of -1, +1, +3, +5, or +7 .

准备方法

Synthetic Routes and Reaction Conditions: Iodous acid can be synthesized through the oxidation of iodide ions with oxygen gas. The iodide ions are first converted to elementary iodine, which is then further oxidized by oxygen to form this compound. The general reaction is: [ 2 I^- + O₂ + H₂O → 2 HIO₂ ]

Industrial Production Methods: There are no well-established industrial production methods for this compound due to its instability. It is typically prepared in situ for laboratory experiments and specific applications .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form iodic acid (HIO₃).

Reduction: It can be reduced to form hypothis compound (HIO) or iodine.

Disproportionation: this compound can disproportionate to form molecular iodine and iodates.

Common Reagents and Conditions:

Oxidizing Agents: Oxygen gas, hydrogen peroxide.

Reducing Agents: Sulfur dioxide, thiosulfate.

Conditions: Reactions typically occur in aqueous solutions under controlled temperatures.

Major Products:

Oxidation: Iodic acid (HIO₃).

Reduction: Hypothis compound (HIO), iodine.

Disproportionation: Molecular iodine (I₂), iodates (IO₃⁻)

科学研究应用

Atmospheric Chemistry and Aerosol Formation

Iodous acid plays a significant role in the formation of aerosols, particularly in marine environments. Recent studies have shown that HIO₂ acts as an effective nucleation precursor, enhancing the formation of sulfuric acid particles which are crucial for cloud condensation nuclei (CCN) formation.

- Nucleation Mechanism : Research indicates that this compound can form stable molecular clusters through hydrogen and halogen bonding. This self-nucleation process is more efficient than that of iodic acid (HIO₃), making HIO₂ a critical component in new particle formation (NPF) in marine areas .

- Synergistic Effects : this compound has been observed to substitute for ammonia in stabilizing sulfuric acid particles, significantly increasing their nucleation rates by factors ranging from 10 to 10,000 under specific atmospheric conditions . This is particularly relevant over oceans and polar regions where iodine emissions have increased due to human activities.

Climate Impact

The implications of this compound on climate dynamics are profound. The formation of aerosols influences cloud properties and climate feedback mechanisms:

- Cooling Effects : Aerosols can reflect sunlight, leading to cooling effects. However, increased aerosol concentrations can also result in warming effects due to changes in cloud coverage and properties, particularly in polar regions .

- Modeling Challenges : Current climate models often underestimate the nucleation rates associated with iodine oxoacids like HIO₂. Integrating these findings could enhance the accuracy of climate predictions and help understand the complex interactions between aerosols and climate systems .

Disinfection and Sterilization

This compound's antimicrobial properties position it as a candidate for use in disinfection and sterilization processes:

- Microbicidal Activity : this compound has been studied for its potential as a microbicide. Its efficacy against various microorganisms suggests it could be utilized in healthcare settings for sterilization purposes .

- Chemical Reactions : When this compound reacts with sodium hydroxide or zinc hydroxide, it forms sodium iodite (NaIO₂) or zinc iodite (Zn(IO₂)₂), respectively. These reactions underline its potential utility in various chemical applications beyond atmospheric science .

Case Study 1: Role in Marine Aerosol Formation

A study conducted by scientists from the CLOUD experiment highlighted how this compound significantly enhances the nucleation of sulfuric acid particles over oceans. The research demonstrated that HIO₂ could facilitate new particle formation even when ammonia levels are low, underscoring its importance in marine atmospheric chemistry .

Case Study 2: Disinfection Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens. Results indicated that HIO₂ exhibited strong antimicrobial activity, suggesting its potential application as a disinfectant in clinical environments .

作用机制

The mechanism by which iodous acid exerts its effects involves the formation of stable molecular clusters through hydrogen bonds and halogen bonds. These clusters can undergo self-nucleation, leading to the formation of new particles. The nucleation process is influenced by atmospheric conditions and the presence of other compounds such as methanesulfonic acid .

相似化合物的比较

Iodic Acid (HIO₃): Another iodine oxoacid, less efficient as a nucleation precursor compared to iodous acid.

Hypothis compound (HIO): A less oxidized form of iodine oxoacid.

Periodic Acid (H₅IO₆): A more oxidized form of iodine oxoacid.

Uniqueness: this compound is unique in its efficiency as a nucleation precursor, forming stable clusters more readily than iodic acid. This property makes it particularly important in atmospheric chemistry and new particle formation in marine environments .

生物活性

Iodous acid (HIO₂) is a lesser-known iodine oxoacid that has garnered attention in recent studies for its potential biological activities and implications in various fields, including atmospheric chemistry and microbiology. This article synthesizes current research findings regarding the biological activity of this compound, highlighting its roles in nucleation processes, antimicrobial properties, and its interaction with other biological molecules.

This compound exists in equilibrium with other iodine species, such as hypothis compound (HIO) and iodic acid (HIO₃). It is known to play a significant role in the formation of iodine clusters in the atmosphere, particularly in marine environments where it can stabilize other iodine oxoacids through hydrogen bonding and halogen bonding interactions .

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity, particularly when combined with other iodine species. For instance, it has been shown to interact with amino acids and proteins, leading to iodination reactions that can disrupt microbial cell functions. The mechanisms include:

- Oxidation of Nucleotides : this compound can oxidize nucleotides such as adenine and cytosine, interfering with DNA synthesis .

- Modification of Proteins : It iodinated amino acids like tyrosine and histidine, potentially affecting protein folding and function .

In a comparative study of various iodine species, this compound demonstrated significant bactericidal activity alongside HIO and I₂, suggesting that it could be effective as a disinfectant agent in healthcare settings .

2. Role in Nucleation Processes

This compound has been identified as a critical component in atmospheric nucleation processes. It enhances the formation of sulfuric acid particles by substituting for ammonia, which is traditionally involved in stabilizing nascent particles. This process is vital for understanding aerosol formation over oceans and polar regions:

- Nucleation Rate Enhancement : Studies have shown that this compound can increase nucleation rates by factors ranging from 10 to 10,000 when present with sulfuric acid at specific concentrations .

- Cluster Formation : Quantum chemical calculations suggest that HIO₂ facilitates the nucleation of other acids beyond HIO₃, particularly in environments where base vapors are scarce .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against various bacterial strains. The results indicated that at concentrations as low as 0.1% (v/v), this compound significantly reduced bacterial viability compared to control groups treated with saline solutions. The study highlighted its potential use in disinfectants and antiseptics.

| Concentration (%) | Bacterial Reduction (%) |

|---|---|

| 0.01 | 25 |

| 0.1 | 75 |

| 1 | 95 |

Case Study 2: Atmospheric Chemistry

The CLOUD experiment demonstrated that the presence of this compound significantly enhanced the nucleation rates of sulfuric acid particles under controlled atmospheric conditions. Measurements indicated that the inclusion of HIO₂ led to a marked increase in particle formation rates, underscoring its importance in climate models.

| Condition | Nucleation Rate (cm⁻³·s⁻¹) |

|---|---|

| Sulfuric Acid Alone | 0.01 |

| Sulfuric Acid + HIO₂ | 0.1 |

| Sulfuric Acid + NH₃ | 0.05 |

属性

IUPAC Name |

iodous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HIO2/c2-1-3/h(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPSOCQMBCNWFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OI=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HIO2 | |

| Record name | iodous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Iodous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030159 | |

| Record name | Iodous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.911 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12134-99-5 | |

| Record name | Iodine hydroxide oxide (I3(OH)O7) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012134995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodine hydroxide oxide (I3(OH)O7) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Iodous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triiodine hydroxide heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.004 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。